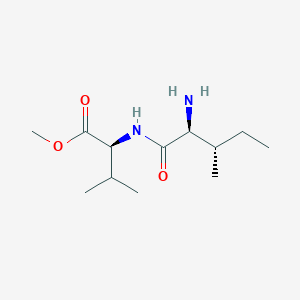
L-Isoleucyl-L-valine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-valine methyl ester is a dipeptide composed of the amino acids isoleucine and valine, with a methyl ester functional group. This compound is often studied for its potential physiological and cell-signaling effects, as well as its role as an intermediate in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Isoleucyl-L-valine methyl ester typically involves the esterification of L-isoleucine and L-valine. One common method involves the use of thionyl chloride and methanol under controlled temperature conditions. The reaction is carried out by adding absolute methanol to a reactor, cooling the mixture, and then adding thionyl chloride. After the initial reaction, L-valine is added, and the mixture is heated and refluxed. The final product is obtained through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and distillation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Isoleucyl-L-valine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .
Comparison with Similar Compounds
Similar Compounds
L-Valine methyl ester: Similar in structure but lacks the isoleucine component.
L-Isoleucine methyl ester: Similar in structure but lacks the valine component.
L-Leucyl-L-leucine methyl ester: Another dipeptide with similar properties but composed of leucine residues.
Uniqueness
L-Isoleucyl-L-valine methyl ester is unique due to its specific combination of isoleucine and valine, which imparts distinct biochemical properties. This combination allows it to participate in unique interactions and pathways that are not possible with other similar compounds .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(4)9(13)11(15)14-10(7(2)3)12(16)17-5/h7-10H,6,13H2,1-5H3,(H,14,15)/t8-,9-,10-/m0/s1 |
InChI Key |
FLJWXGYLAKEICP-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


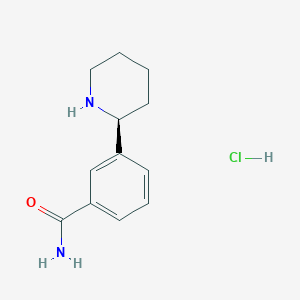
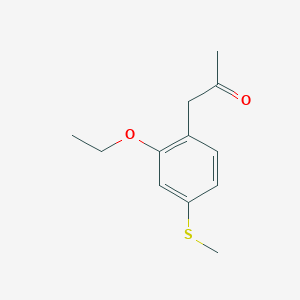
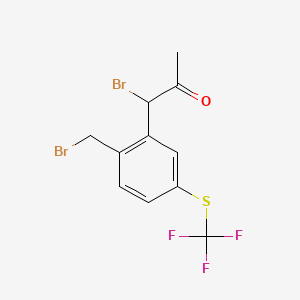
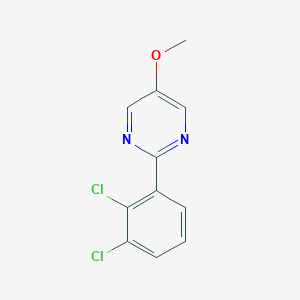
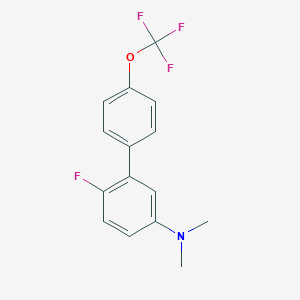
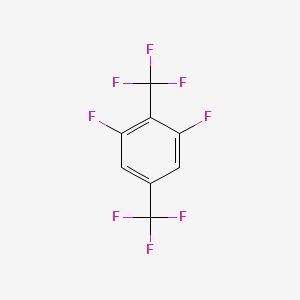
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
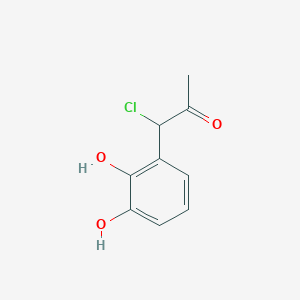
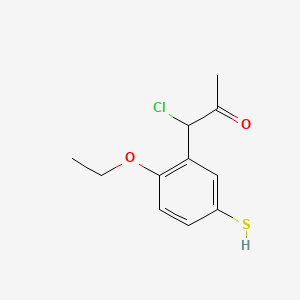
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
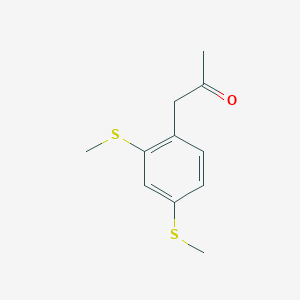
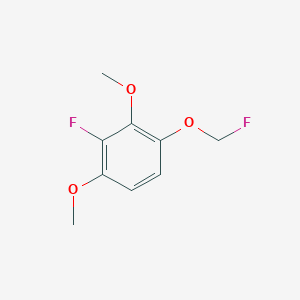
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
